4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-18(17-12-13-4-1-2-5-14(13)23-17)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,12,16H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDFTIDYKAWBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by further functionalization to introduce the thiazepane ring . The reaction conditions often require a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazepane rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Modifications: The target compound’s 1,4-thiazepane core is shared across analogs, but substituents vary significantly.
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in 7f ) increase reactivity, whereas electron-donating groups (e.g., methoxy in 8a ) enhance stability. The target compound’s benzothiophene group offers a balance of aromaticity and moderate electron density.
Biological Implications :
- While biological data for the target compound are unavailable, analogs like 7f and 8a demonstrate the importance of substituents in pharmacokinetics. For instance, the nitro group in 7f may confer antimicrobial activity, whereas the methoxy groups in 8a could reduce oxidative metabolism .
Biological Activity
The compound 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is , with a molecular weight of approximately 370.49 g/mol. The presence of the benzothiophene and thiophene moieties contributes to its unique chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that thiazepane derivatives demonstrated potent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Analgesic Activity
The analgesic potential of thiazepane derivatives has been explored using various animal models. The "hot plate" test was utilized to evaluate pain relief effects in mice, where compounds demonstrated significant reductions in pain response times compared to control groups.
Research Findings:
In a study assessing the analgesic effects of 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane, results indicated that the compound significantly reduced pain responses at doses of 10 mg/kg and 20 mg/kg when administered intraperitoneally .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines: Research suggests that thiazepane derivatives may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
- Apoptosis Induction: The ability to induce apoptosis in cancer cells is linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
- Antioxidant Activity: Some studies report that compounds in this class exhibit antioxidant properties, potentially reducing oxidative stress within cells and contributing to their protective effects against various diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazepane ring, followed by benzothiophene-2-carbonyl group introduction via coupling agents (e.g., EDCI/HOBt). Key steps include:
- Thiazepane ring formation : Cyclization of precursors containing sulfur and nitrogen under reflux with solvents like dichloromethane or THF .
- Coupling reactions : Use of benzothiophene-2-carboxylic acid derivatives activated by coupling reagents to attach the carbonyl group .
- Purity optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Analytical validation by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and ring conformation, particularly for the thiazepane core .
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, benzothiophene protons at δ 8.0–8.3 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₅NO₂S₃; [M+H]⁺ calculated: 402.0321) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates to identify potential targets .
Advanced Research Questions
Q. How can conflicting bioactivity data across different experimental models be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to rule out false positives/negatives .
- Mechanistic deconvolution : Use RNA sequencing or proteomics to compare pathways affected in responsive vs. non-responsive models .
- Solubility checks : Verify compound solubility in assay media (e.g., DMSO concentration ≤0.1%) to ensure bioavailability .
Q. What computational strategies are effective in predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. Prioritize binding pockets with high complementarity to the benzothiophene-thiophene scaffold .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes and identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzothiophene) with bioactivity data to refine SAR .
Q. How can metabolic stability and ADME profiles be evaluated preclinically?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Caco-2 permeability : Assess intestinal absorption potential using monolayer permeability assays (Papp >1×10⁻⁶ cm/s indicates high absorption) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; >90% binding may limit bioavailability .
Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA/IC columns with ethanol/hexane to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in ring-closing metathesis or coupling steps to control stereochemistry .
- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., menthol ester) to crystallize desired diastereomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-validated), passage numbers, and incubation times .
- Control for batch variability : Compare multiple compound batches synthesized under identical conditions .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Thiazepane Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazepane cyclization | NaH, THF, 0°C → RT, 12h | 60-75% | |
| Benzothiophene coupling | EDCI, HOBt, DMF, 24h RT | 45-60% | |
| Final purification | Silica gel chromatography (EtOAc/Hexane) | 85-95% purity |
Q. Table 2: Bioactivity Data for Analogous Compounds
| Compound | Assay Model | IC₅₀/MIC | Reference |
|---|---|---|---|
| 4-(Cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | HeLa cells | 12.3 µM | |
| 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | S. aureus | 8.5 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
